molecular formula C17H17NO4 B3235965 methyl(2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate CAS No. 135821-94-2

methyl(2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate

Cat. No. B3235965
CAS RN: 135821-94-2
M. Wt: 299.32 g/mol
InChI Key: UYJLJICUXJPKTB-CABCVRRESA-N
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Description

“Methyl(2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate” is an organic compound . It belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . The overall yields range from 52–65% . The retrosynthesis process involves combining simpler reactions to form a chemical compound/molecule .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate” and “(2S,3R)-3-Methyl-2-pentanol” have been analyzed . The molecular formula of “Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate” is C10H10Br2O2 with an average mass of 321.993 Da and a monoisotopic mass of 319.904755 Da . The molecular formula of “(2S,3R)-3-Methyl-2-pentanol” is C6H14O with an average mass of 102.175 Da and a monoisotopic mass of 102.104462 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . The retrosynthesis process involves combining simpler reactions to form a chemical compound/molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate” and “(2S,3R)-3-Methyl-2-pentanol” have been analyzed . The molecular formula of “Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate” is C10H10Br2O2 with an average mass of 321.993 Da and a monoisotopic mass of 319.904755 Da . The molecular formula of “(2S,3R)-3-Methyl-2-pentanol” is C6H14O with an average mass of 102.175 Da and a monoisotopic mass of 102.104462 Da .

Safety and Hazards

The safety data sheet for similar compounds like “2,3-Dibromo-3-phenylpropionic acid” and “METHYL (2S,3R)-(-)-2,3-dihydroxy-3-phenylpropionate” provide information about the safety and hazards associated with these compounds . They provide information about the handling, storage, and disposal of these compounds .

Future Directions

The future directions in the study of “methyl(2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications. The absolute configuration of molecules can be determined using the Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest .

properties

IUPAC Name

methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLJICUXJPKTB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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